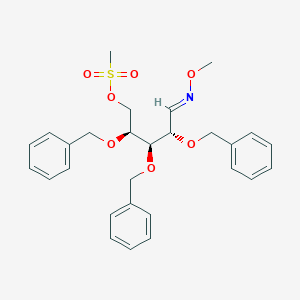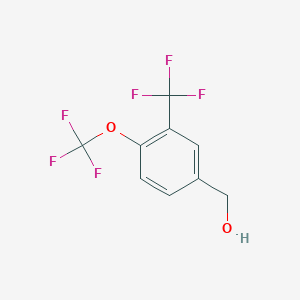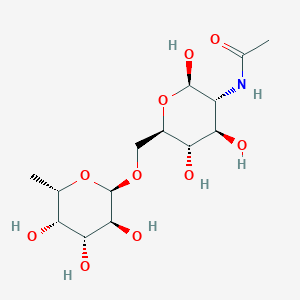
1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane is an organofluorine compound that features a cyclopropane ring substituted with chlorine, chloromethoxy, and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane typically involves the cyclopropanation of suitable precursors under specific conditions. One common method involves the reaction of a fluorinated alkene with a chloromethylating agent in the presence of a base. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the reactive nature of the intermediates and the potential hazards associated with chlorinated and fluorinated compounds.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and chloromethoxy groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to yield different cyclopropane derivatives.
Elimination Reactions: Under certain conditions, elimination reactions can lead to the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Peroxides and other oxidizing agents can facilitate the formation of epoxides.
Reducing Agents: Hydrogenation catalysts and metal hydrides are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminocyclopropane derivative, while oxidation can produce an epoxide.
Aplicaciones Científicas De Investigación
1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism by which 1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane exerts its effects involves interactions with various molecular targets. The presence of fluorine can enhance the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways. The chloromethoxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-methoxyethane: This compound shares the chloromethoxy group but lacks the fluorine and cyclopropane ring.
1-Chloro-2-(chloromethoxy)ethane: Similar in structure but without the fluorine and cyclopropane ring.
Uniqueness
1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane is unique due to the combination of its cyclopropane ring, fluorine, and chloromethoxy groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
73602-59-2 |
|---|---|
Fórmula molecular |
C4H5Cl2FO |
Peso molecular |
158.98 g/mol |
Nombre IUPAC |
1-chloro-2-(chloromethoxy)-1-fluorocyclopropane |
InChI |
InChI=1S/C4H5Cl2FO/c5-2-8-3-1-4(3,6)7/h3H,1-2H2 |
Clave InChI |
CDVFFBWETWJANY-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)Cl)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)thio)methyl)quinazolin-4(3H)-one](/img/structure/B12837657.png)








![5-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12837704.png)
